

Optimizing Firsocostat S enantiomer concentration for control experiments

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Compound of Interest

Compound Name: Firsocostat (S enantiomer)

Cat. No.: B1150415

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Technical Support Center: Firsocostat S Enantiomer Control Experiments

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the use of the Firsocostat S enantiomer in control experiments.

Frequently Asked Questions (FAQs)

Q1: What is Firsocostat and how does it work?

Firsocostat, also known as GS-0976 or ND-630, is a potent and specific allosteric inhibitor of both Acetyl-CoA Carboxylase 1 (ACC1) and ACC2.[1][2] It functions by binding to the biotin carboxylase (BC) domain of the ACC enzymes, which prevents their dimerization and subsequent enzymatic activity.[2][3] ACCs catalyze the rate-limiting step in de novo lipogenesis (DNL), the metabolic pathway for synthesizing fatty acids. By inhibiting ACC, Firsocostat effectively reduces the production of fatty acids.[3]

Q2: Which is the active enantiomer of Firsocostat?

The active enantiomer of Firsocostat is the (R)-enantiomer. This is the enantiomer responsible for the potent inhibition of ACC1 and ACC2.

Q3: What is the purpose of using the Firsocostat S enantiomer in experiments?



The Firsocostat S enantiomer is the inactive enantiomer (distomer). In drug development and molecular biology research, it is crucial to use the inactive enantiomer as a negative control. This helps to ensure that the observed effects of the active (R)-enantiomer are due to its specific interaction with the target (ACC) and not due to non-specific effects of the chemical structure, such as off-target interactions or general cellular toxicity.[4]

Q4: At what concentration should I use the Firsocostat S enantiomer in my control experiments?

While specific high-quality data on the IC50 of the Firsocostat S enantiomer is not readily available in public literature, the general scientific and regulatory best practice is to use the inactive enantiomer at the same concentration(s) as the active enantiomer.[4][5] This approach ensures a direct comparison and helps to isolate the specific effects of the active compound.

Quantitative Data Summary

The following table summarizes the inhibitory potency of the active (R)-enantiomer of Firsocostat against human ACC1 and ACC2.

Compound	Target	IC50 (nM)
Firsocostat ((R)-enantiomer)	hACC1	2.1 ± 0.2[6][7]
Firsocostat ((R)-enantiomer)	hACC2	6.1 ± 0.8[6][7]

Recommendation for S Enantiomer Concentration in Control Experiments:

Compound	Recommended Concentration	Rationale
Firsocostat S enantiomer	Same concentration as the active (R)-enantiomer	To control for potential off- target or non-specific effects of the chemical scaffold.

Experimental Protocols Protocol 1: In Vitro ACC Enzyme Inhibition Assay



This protocol provides a general framework for assessing the direct inhibitory activity of Firsocostat enantiomers on purified ACC enzymes.

Materials:

- Purified recombinant human ACC1 or ACC2
- Firsocostat (R)-enantiomer
- Firsocostat (S)-enantiomer
- ATP
- Acetyl-CoA
- Sodium Bicarbonate (containing ¹⁴C)
- Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 5 mM MgCl₂, 2 mM DTT)
- Scintillation fluid and vials
- Microplate reader

Procedure:

- Prepare a stock solution of Firsocostat (R)- and (S)-enantiomers in a suitable solvent (e.g., DMSO).
- Prepare serial dilutions of the test compounds in the assay buffer.
- In a microplate, add the assay buffer, purified ACC enzyme, and the test compounds (or vehicle control).
- Pre-incubate the enzyme with the compounds for 15-30 minutes at 37°C.
- Initiate the enzymatic reaction by adding a mixture of ATP, Acetyl-CoA, and ¹⁴C-labeled sodium bicarbonate.
- Incubate the reaction for a defined period (e.g., 30-60 minutes) at 37°C.



- Stop the reaction by adding a strong acid (e.g., perchloric acid).
- Transfer the reaction mixture to a scintillation vial containing scintillation fluid.
- Measure the incorporation of ¹⁴C into an acid-stable product (malonyl-CoA) using a scintillation counter.
- Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC50 values.

Protocol 2: Cell-Based De Novo Lipogenesis Assay

This protocol outlines a method to measure the effect of Firsocostat enantiomers on de novo lipogenesis in a cellular context, for example, using HepG2 human hepatoma cells.[3]

Materials:

- · HepG2 cells
- Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics
- · Firsocostat (R)-enantiomer
- Firsocostat (S)-enantiomer
- [14C]-labeled acetate
- Lysis buffer
- Scintillation fluid and vials
- Scintillation counter

Procedure:

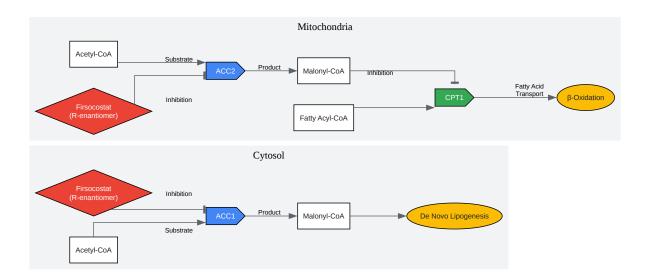
 Seed HepG2 cells in a multi-well plate and allow them to adhere and grow to a suitable confluency.



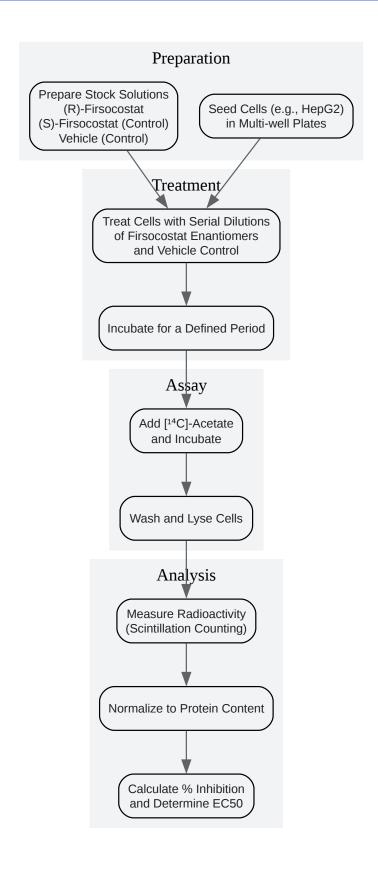
- Prepare stock solutions and serial dilutions of the Firsocostat enantiomers in the cell culture medium.
- Remove the existing medium from the cells and replace it with the medium containing the test compounds or vehicle control.
- Incubate the cells with the compounds for a predetermined time (e.g., 2-24 hours).
- Add [14C]-acetate to each well and incubate for a further 2-4 hours to allow for its incorporation into newly synthesized lipids.
- Wash the cells with ice-cold phosphate-buffered saline (PBS) to remove unincorporated
 [14C]-acetate.
- Lyse the cells using a suitable lysis buffer.
- Transfer the cell lysates to scintillation vials with scintillation fluid.
- Measure the amount of incorporated radioactivity using a scintillation counter.
- Normalize the results to the total protein content of each well and calculate the percentage of inhibition of de novo lipogenesis.

Visualizations

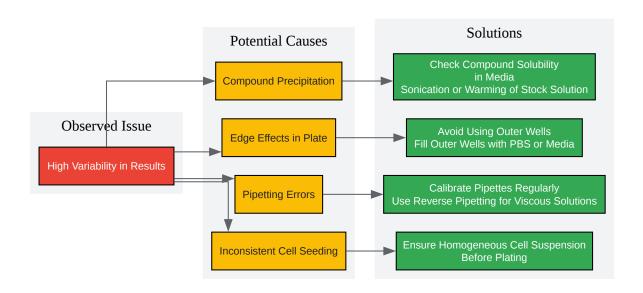












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